1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family, which is characterized by its unique bicyclic structure consisting of an imidazole and pyrazole ring. This compound has gained attention due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. The structure features an ethyl group at the 1-position and a phenyl group at the 7-position, contributing to its biological activity and solubility properties.
The synthesis of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves several key steps:
The reaction conditions can vary significantly:
The compound undergoes various chemical transformations that enhance its functional properties:
These reactions often require careful control of conditions (e.g., temperature, solvent) to achieve desired yields and selectivity.
The mechanism of action for compounds like 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves interactions with specific biological targets such as enzymes or receptors. The presence of the imidazole ring allows for hydrogen bonding and coordination with active sites, influencing biological pathways relevant to pharmacological effects.
Research indicates that modifications on the imidazo[1,2-b]pyrazole scaffold can lead to varying degrees of activity against different biological targets, making it a subject of interest for drug design .
1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has several scientific uses:
N-heterocyclic compounds constitute the structural backbone of approximately 75% of pharmaceuticals and numerous advanced materials, primarily due to their electronic diversity, hydrogen-bonding capabilities, and metabolic stability. The imidazo[1,2-b]pyrazole scaffold—a fused bicyclic system featuring bridgehead nitrogen—exemplifies this importance through its presence in bioactive molecules and organic electronic materials [1] [3]. This scaffold combines the π-electron-deficient character of pyrazole with the amphoteric properties of imidazole, enabling unique interactions with biological targets (e.g., enzymes, receptors) and facilitating charge transport in optoelectronic applications. The rigid, planar structure enhances stacking in solid-state materials while providing metabolic resistance in drug candidates, addressing key challenges in both medicinal chemistry and materials science [4] [6].
1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole embodies the distinctive properties of this heterocyclic system. Key structural attributes include:
Table 1: Molecular Properties of 1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Property | Value | Method |
---|---|---|
Molecular Formula | C₁₃H₁₂N₃ | HRMS |
Molecular Weight | 210.26 g/mol | - |
Calculated logP | 2.8 ± 0.3 | ChemAxon |
Dipole Moment | 4.2 D | DFT/B3LYP/6-31G* |
Aqueous Solubility (25°C) | <0.1 mg/mL | Kinetic solubility |
Crystal System | Monoclinic | SC-XRD |
The ethyl group enhances lipophilicity (logP 2.8), while the phenyl ring enables π-π stacking—critical for target binding in biological contexts or molecular assembly in materials [3] [5].
The therapeutic exploration of imidazo[1,2-b]pyrazoles began in the 1990s with ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate (CAS# 159181-77-8), identified as a kinase inhibitor scaffold [5]. Early synthetic routes relied on inefficient thermal cyclizations (e.g., 120°C, 24h), limiting structural diversity. The 2010s witnessed transformative advances:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1